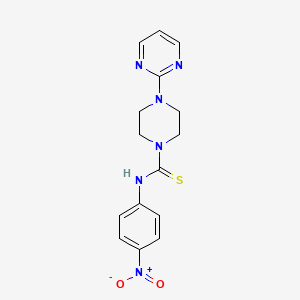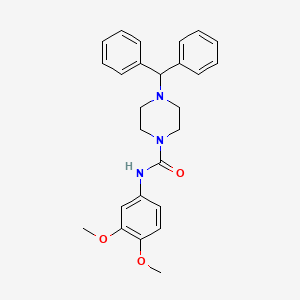![molecular formula C22H28N2O4 B4116424 N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4116424.png)
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide
Vue d'ensemble
Description
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain modulation, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, potentially leading to therapeutic effects.
Mécanisme D'action
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide selectively inhibits FAAH, an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This can lead to various physiological effects, including analgesia, anxiolysis, and antidepressant effects. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has also been shown to decrease food intake and body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters. It is also relatively stable and can be administered orally or intraperitoneally. However, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has some limitations, including its short half-life and potential off-target effects.
Orientations Futures
There are several potential future directions for research on N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is its potential use in treating addiction, particularly opioid addiction. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising treatment option for opioid addiction. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to have neuroprotective effects in animal models, suggesting that it may be a promising therapeutic option for these conditions. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide for therapeutic use.
Applications De Recherche Scientifique
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic benefits in various disease conditions. Studies have shown that N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential benefits in treating addiction, obesity, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N'-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)16-7-9-17(10-8-16)24-21(26)20(25)23-13-12-15-6-11-18(27-4)19(14-15)28-5/h6-11,14H,12-13H2,1-5H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLABRXZNFDXTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-tert-Butyl-phenyl)-N'-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4116353.png)




![dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4116397.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![4-[({[1-(4-sec-butylphenyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4116431.png)
![N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4116437.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)
![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4116448.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)
